molecular formula C12H20O2 B12763860 Cyclogeranyl acetate CAS No. 69842-11-1

Cyclogeranyl acetate

Cat. No.: B12763860
CAS No.: 69842-11-1
M. Wt: 196.29 g/mol
InChI Key: OGVKVTLZVLENPM-UHFFFAOYSA-N
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Description

Cyclogeranyl acetate is an organic compound belonging to the class of terpenes, specifically a monoterpene It is characterized by its unique cyclized structure and acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclogeranyl acetate can be synthesized through the cyclization of geranyl acetate. This process typically involves the use of strong acids or catalysts to promote the cyclization reaction. For example, zeolites or chlorosulfuric acid can be employed to facilitate the cyclization of geranyl acetate to produce cyclogeranyl derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient cyclization and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclogeranyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and bases: For promoting substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxy or epoxy derivatives, while reduction reactions may yield saturated hydrocarbons.

Scientific Research Applications

Cyclogeranyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex terpenes and natural products.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of cyclogeranyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclogeranyl acetate can be compared with other similar compounds, such as:

    Geranyl acetate: A linear monoterpene with similar functional groups but without the cyclized structure.

    Linalyl acetate: Another monoterpene with a different structural arrangement.

    Farnesyl acetate: A sesquiterpene with a longer carbon chain.

The uniqueness of this compound lies in its cyclized structure, which imparts different chemical and physical properties compared to its linear counterparts.

Properties

IUPAC Name

(2,6,6-trimethylcyclohex-2-en-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)11(9)8-14-10(2)13/h6,11H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKVTLZVLENPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1COC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019981
Record name Cyclogeranyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69842-11-1
Record name Cyclogeranyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069842111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclogeranyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOGERANYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H13898P96E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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